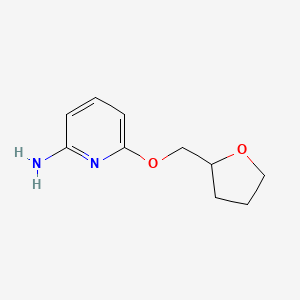
Urea, N-cyclohexyl-N'-(4-((2R)-3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Talinolol: is a racemic mixture of two enantiomers, ®-talinolol and (S)-talinolol. It is a beta-1 selective adrenergic receptor antagonist, commonly used in the treatment of cardiovascular diseases such as hypertension and arrhythmias . The compound is known for its cardioselective properties, which means it primarily affects the heart rather than other tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: rac-Talinolol can be synthesized through a multi-step process involving the reaction of 4-(3-tert-butylamino-2-hydroxypropoxy)aniline with cyclohexyl isocyanate . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of rac-Talinolol involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: rac-Talinolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the side chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
rac-Talinolol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of beta-blockers.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Studied for its therapeutic potential in treating cardiovascular diseases and its pharmacokinetics.
Industry: Employed in the development of new drug delivery systems and formulations.
Mecanismo De Acción
rac-Talinolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the heart rate and contractility, leading to a decrease in blood pressure and oxygen demand . The compound’s molecular targets include the beta-1 adrenergic receptors, and it influences pathways involved in cardiac function and vascular resistance .
Comparación Con Compuestos Similares
Atenolol: Another beta-1 selective adrenergic receptor antagonist used for similar therapeutic purposes.
Metoprolol: A beta-1 selective blocker with similar cardiovascular effects.
Bisoprolol: Known for its high selectivity for beta-1 receptors and used in treating hypertension and heart failure.
Uniqueness of rac-Talinolol: rac-Talinolol is unique due to its specific pharmacokinetic properties, including its absorption and clearance mechanisms. Unlike some other beta-blockers, it is not metabolized by CYP3A4, which reduces the risk of drug-drug interactions . Additionally, its racemic nature allows for the study of stereoselective effects in pharmacological research .
Propiedades
Número CAS |
71369-60-3 |
|---|---|
Fórmula molecular |
C20H33N3O3 |
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
1-[4-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)/t17-/m1/s1 |
Clave InChI |
MXFWWQICDIZSOA-QGZVFWFLSA-N |
SMILES isomérico |
CC(C)(C)NC[C@H](COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O |
SMILES canónico |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






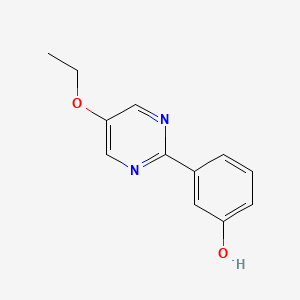



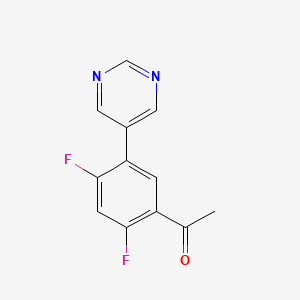
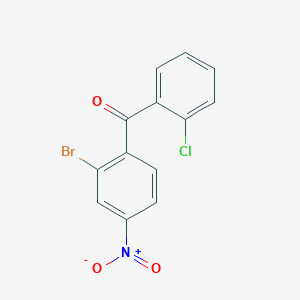
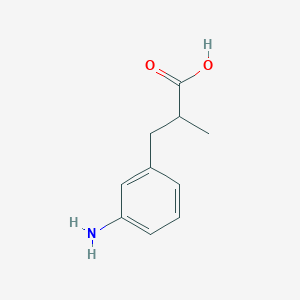

![1-[5-(Methanesulfonyl)thiophen-2-yl]ethan-1-one](/img/structure/B13885496.png)
